2-((4-Oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
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Overview
Description
2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid is a complex organic compound that belongs to the class of benzothiolo pyrimidines. This compound is characterized by its unique structure, which includes a benzothiolo ring fused with a pyrimidine ring, and a sulfanyl acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid involves several steps. One common synthetic route includes the condensation of a benzothiolo derivative with a pyrimidine precursor under controlled conditions. The reaction typically requires the use of solvents such as dimethylacetamide and catalysts like t-BuOK. The reaction is carried out at elevated temperatures, around 140°C, for 24 hours . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using reagents like Jones reagent in acetone at low temperatures (0-10°C) to yield specific oxidized products . Reduction reactions may involve the use of hydride donors under mild conditions. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired product. Common reagents include NaOAc in HOAc, and the reactions are typically conducted at temperatures ranging from 114-120°C .
Scientific Research Applications
2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1In chemistry, it is studied for its unique reactivity and potential as a building block for more complex molecules . In biology and medicine, it has shown promise as a potential antibacterial agent, with studies indicating its efficacy against strains like Staphylococcus aureus and Escherichia coli . Additionally, its structural features make it a candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
When compared to similar compounds, such as 4-oxo-7-phenyl-3,4,5,6,7,8-tetrahydrobenzothiolo derivatives, 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid stands out due to its unique sulfanyl acetic acid moiety . This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research. Other similar compounds include 2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydrobenzothiolo derivatives, which share some structural similarities but differ in their functional groups and reactivity .
Biological Activity
The compound 2-((4-Oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H16N2O3S2, with a molecular weight of 372.46 g/mol . The compound features a thieno[2,3-d]pyrimidine core which is known for various pharmacological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. For instance, compounds similar to this one have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that these compounds can significantly alter the cell cycle and initiate apoptotic processes in breast cancer cells. Specifically, they have been shown to influence pro-apoptotic pathways and cytokine release (e.g., IL-6 and TNF-α), which are crucial in tumor progression and inflammation .
2. Antimicrobial Activity
The antimicrobial efficacy of related thienopyrimidine derivatives has also been reported. Studies demonstrated that certain derivatives exhibited significant activity against specific bacterial strains. However, the overall antimicrobial activity of this class of compounds tends to vary widely depending on structural modifications .
3. Anti-inflammatory Effects
Thienopyrimidine derivatives are noted for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This effect is particularly valuable in conditions characterized by chronic inflammation .
Case Study 1: Anticancer Activity Assessment
A study investigated the effects of a similar thienopyrimidine derivative on breast cancer cell lines. The results indicated that treatment with this compound resulted in:
- Inhibition of cell proliferation by approximately 60% at a concentration of 10 µM.
- Induction of apoptosis as evidenced by increased caspase activity.
This study underscores the potential of thienopyrimidine derivatives as therapeutic agents in cancer treatment .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, several thienopyrimidine derivatives were tested against common bacterial pathogens. The results showed:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 20 |
Compound C | P. aeruginosa | 12 |
These findings highlight the selective antibacterial activity of these compounds, suggesting potential applications in treating bacterial infections .
Research Findings Summary
The biological activities associated with This compound suggest a promising avenue for drug development:
- Anticancer : Significant cytotoxic effects against various cancer cell lines.
- Antimicrobial : Effective against select bacterial strains with variable efficacy.
- Anti-inflammatory : Reduction in pro-inflammatory cytokine levels.
Properties
IUPAC Name |
2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-14(22)10-24-18-19-16-15(12-8-4-5-9-13(12)25-16)17(23)20(18)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCJYJWIBISCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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